molecular formula C13H24N2O4 B13060447 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid

Cat. No.: B13060447
M. Wt: 272.34 g/mol
InChI Key: RTMGYALNLPCQHO-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O). The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine, which can then be further functionalized or used in subsequent synthetic steps.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions using di-tert-butyl dicarbonate. The protected amine can then undergo various synthetic transformations without interference. The Boc group is subsequently removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid is unique due to its specific combination of a Boc-protected amine and a piperidine ring. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

2-(1-methylpiperidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)9-5-7-15(4)8-6-9/h9-10H,5-8H2,1-4H3,(H,14,18)(H,16,17)

InChI Key

RTMGYALNLPCQHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCN(CC1)C)C(=O)O

Origin of Product

United States

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